molecular formula C18H11N5O2 B13553575 10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile

10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile

Cat. No.: B13553575
M. Wt: 329.3 g/mol
InChI Key: WCRFTHQVBHOPDI-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a quinoline core fused with a pyrimidine ring, an aminophenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 3-aminobenzonitrile with a suitable quinoline derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by cyclization to form the pyrimidine ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the quinoline or pyrimidine rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups onto the aminophenyl ring .

Scientific Research Applications

10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit certain enzymes.

Mechanism of Action

The mechanism of action of 10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and inhibiting the activity of DNA-dependent enzymes. Additionally, it may interact with specific proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile is unique due to its combination of a quinoline and pyrimidine ring system, along with the presence of an aminophenyl and carbonitrile group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H11N5O2

Molecular Weight

329.3 g/mol

IUPAC Name

10-(3-aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile

InChI

InChI=1S/C18H11N5O2/c19-9-10-4-5-11-7-14-16(21-18(25)22-17(14)24)23(15(11)6-10)13-3-1-2-12(20)8-13/h1-8H,20H2,(H,22,24,25)

InChI Key

WCRFTHQVBHOPDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C3=C(C=CC(=C3)C#N)C=C4C2=NC(=O)NC4=O)N

Origin of Product

United States

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